3-(Aminomethyl)-1H-indole-6-carboxylic acid
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Overview
Description
3-(Aminomethyl)-1H-indole-6-carboxylic acid: is a compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in many natural products and pharmaceuticals. The structure of this compound includes an indole core with an aminomethyl group at the 3-position and a carboxylic acid group at the 6-position. This unique arrangement of functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1H-indole-6-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The aminomethyl group can be introduced through subsequent reactions, such as reductive amination.
Another method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1H-indole-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Aminomethyl)-1H-indole-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the indole core provides a planar structure that can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethyl-1H-indole-3-carboxylic acid
- 5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid
- Aminomethylphosphonic acid
Uniqueness
3-(Aminomethyl)-1H-indole-6-carboxylic acid is unique due to the specific positioning of the aminomethyl and carboxylic acid groups on the indole ring. This arrangement allows for distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the carboxylic acid group at the 6-position can influence the compound’s solubility and ability to form hydrogen bonds, which can affect its interactions with biological targets .
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c11-4-7-5-12-9-3-6(10(13)14)1-2-8(7)9/h1-3,5,12H,4,11H2,(H,13,14) |
InChI Key |
BCWLXUZRPGEUNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2CN |
Origin of Product |
United States |
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